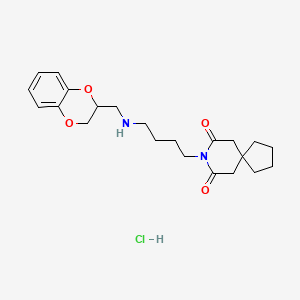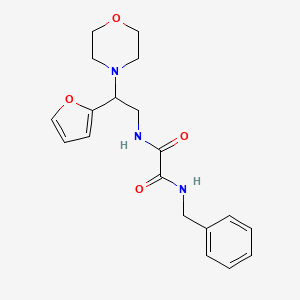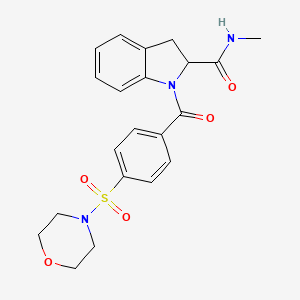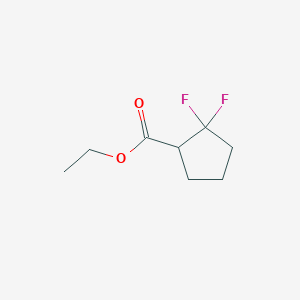![molecular formula C16H13N3O2 B2508239 N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide CAS No. 2034394-14-2](/img/structure/B2508239.png)
N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has been achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of Et3N, followed by arylating with triphenylphosphine palladium as a catalyst and K3PO4 as a base, yielding moderate to good results . Similarly, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes has been reported, involving elemental analysis, FT-IR, 1H NMR, and HR-MS methods, with the ligand coordinating the metal ions as bidentate . Another study describes the synthesis of a series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides, which involved a novel rearrangement process . Additionally, new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives were synthesized using ultrasound irradiation, showcasing an efficient and ambient temperature synthesis method .
Molecular Structure Analysis
The molecular structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was characterized by single crystal X-ray diffraction, revealing its crystallization in the monoclinic system with specific unit cell parameters . Another compound, N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, was also characterized by X-ray crystal structure studies, crystallizing in the orthorhombic space group and displaying intermolecular hydrogen bonding interactions . The molecular structures of 4-((furan-2-ylmethyl)amino)benzoic acid and N'-acryloyl-N'-phenylfuran-2-carbohydrazide were confirmed by spectroscopy and mass spectrometry, with DFT calculations consistent with X-ray diffraction values .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these furan-2-carboxamide derivatives are diverse, including cross-coupling reactions, rearrangements, and reactions under ultrasound irradiation. The Suzuki-Miyaura cross-coupling reaction was employed to synthesize N-(4-bromophenyl)furan-2-carboxamide analogues . A novel rearrangement process was observed in the synthesis of antiallergic furan-3-carboxamides . Ultrasound-mediated synthesis was used for the efficient production of tyrosinase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and molecular structure analyses. The crystalline structures suggest solid-state stability and potential for intermolecular interactions . The DFT computations, thermal decomposition studies, and antioxidant and antitumor activities of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes indicate their reactivity and potential biological applications . The antiallergic activity of the synthesized furan-3-carboxamides and their inhibition of serotonin, histamine, and bradykinin suggest significant biological properties . The potent inhibition of the tyrosinase enzyme by the synthesized 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides, along with their free radical scavenging ability, highlights their chemical reactivity and potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide and related compounds have been synthesized and investigated for various applications, including as intermediates in the synthesis of complex molecules. For instance, the coupling of quinoline-6-amine with furan-2-carbonyl chloride has been explored, leading to the synthesis of N-(quinolin-6-yl)furan-2-carboxamide, which is further treated to obtain various derivatives. These compounds have been subjected to electrophilic substitution reactions, indicating their potential utility in synthetic chemistry and material science (El’chaninov & Aleksandrov, 2017).
Photophysical Properties
The photophysical properties of furan-2-carboxamide derivatives have been explored, showing their potential as photoactive components in functional materials. A protocol describes the preparation of terpyridine carboxy derivatives from furan-functionalized terpyridines, highlighting their applications in medicinal chemistry and catalysis. This process emphasizes the use of environmentally friendly methods and renewable resources, demonstrating the compound's role in sustainable chemistry (Husson, Dehaudt, & Guyard, 2013).
Medical Imaging
In the medical imaging field, N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide has been identified as a PET radiotracer specific for CSF1R, a microglia-specific marker. This highlights its potential use in noninvasively imaging reactive microglia and studying neuroinflammation in vivo, offering insights into neurodegenerative diseases and the immune environment of central nervous system malignancies (Horti et al., 2019).
Antimicrobial Activity
The antimicrobial properties of furan-3-carboxamides, including N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide analogs, have been studied. Some derivatives exhibited significant in vitro antimicrobial activity against a panel of microorganisms, suggesting their potential for development as antimicrobial agents. This research contributes to the search for new antimicrobial compounds in response to increasing antibiotic resistance (Zanatta et al., 2007).
Enzymatic Polymerization
The enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, closely related to furan-2-carboxamide derivatives, presents a sustainable alternative to traditional polymers. This process, utilizing renewable resources and environmentally friendly methods, underscores the potential of furan-2-carboxamide derivatives in developing high-performance materials with commercial interest (Jiang et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(15-2-1-9-21-15)19-11-12-3-8-18-14(10-12)13-4-6-17-7-5-13/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYIVJZJSUGOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)


![N-(tert-butyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2508168.png)

![2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B2508170.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2508173.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)
![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)
